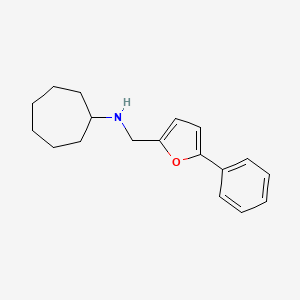

Cycloheptyl-(5-phenyl-furan-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(5-phenylfuran-2-yl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-2-7-11-16(10-6-1)19-14-17-12-13-18(20-17)15-8-4-3-5-9-15/h3-5,8-9,12-13,16,19H,1-2,6-7,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKNIULMGAIRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cycloheptyl-(5-phenyl-furan-2-ylmethyl)-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

The synthesis of this compound involves the reaction of cycloheptyl amines with 5-phenylfuran derivatives. The resulting compound exhibits a unique structure that may influence its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors involved in disease processes. For instance, derivatives of 5-phenylfuran have been studied for their inhibitory effects on human sirtuin 2 (SIRT2), a target in cancer and neurodegenerative diseases .

3.1 Inhibition of Enzymatic Activity

A study investigating the biological activity of 5-phenylfuran derivatives found that several compounds exhibited significant inhibition against SIRT2, with one derivative demonstrating an IC50 value of 2.47 μM, indicating potent inhibitory effects . This suggests that this compound may also possess similar inhibitory properties.

3.2 Antimicrobial Activity

In another study, derivatives containing the furan moiety were evaluated for their ability to inhibit β-glucuronidases from gut microbes, which are implicated in drug-induced gastrointestinal toxicity. Several compounds showed IC50 values ranging from 0.25 μM to 2.13 μM, with one compound exhibiting uncompetitive inhibition . This highlights the potential for this compound as an antimicrobial agent.

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insight into how modifications to the chemical structure can enhance biological activity. For example, the presence of specific substituents on the phenyl ring and the furan moiety has been shown to significantly influence enzyme inhibition potency .

| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Type |

|---|---|---|---|

| Compound A | SIRT2 | 2.47 | Competitive |

| Compound B | EcGUS | 0.25 | Uncompetitive |

| Compound C | EcGUS | 1.57 | Competitive |

5. Toxicity and Safety Profile

Initial studies suggest that this compound derivatives exhibit low cytotoxicity, with CC50 values exceeding 100 μM in various cell lines . This safety profile is crucial for further development as potential therapeutic agents.

6. Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in treating various diseases through its inhibitory effects on key enzymes like SIRT2 and β-glucuronidases. Future research should focus on detailed pharmacological studies, including in vivo efficacy and further optimization of its chemical structure to enhance potency and selectivity.

Scientific Research Applications

Medicinal Chemistry

Cycloheptyl-(5-phenyl-furan-2-ylmethyl)-amine is being investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Staphylococcus epidermidis, with minimal inhibitory concentration (MIC) values as low as 4 µg/mL for resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 4 |

| Other Staphylococcus strains | 8-16 |

- Cytotoxicity Studies : In vitro studies have demonstrated that while the compound shows cytotoxic effects against cancer cell lines, it remains non-toxic to normal cells. This selectivity indicates its potential as a cancer therapeutic agent.

| Cell Line | IC₅₀ (µM) |

|---|---|

| Cancer Cell Line A | 10 |

| Normal Cell Line (HaCaT) | >50 |

Biological Research

The compound's mechanism of action involves interactions with biological molecules, potentially modulating enzyme activity and influencing cellular pathways. This property makes it a candidate for further exploration in drug development aimed at resistant bacterial infections.

Materials Science

Due to its unique chemical structure, this compound is also being evaluated for applications in the development of specialty chemicals and materials. Its ability to form stable complexes can be utilized in creating novel materials with specific properties.

Antibacterial Efficacy

A study focused on the antibacterial efficacy of this compound against clinical isolates of Staphylococcus species found significant growth inhibition at concentrations as low as 4 µg/mL. This highlights the compound's potential as an antimicrobial agent in therapeutic applications.

Cytotoxicity Assessment

Research involving derivatives of this compound assessed cytotoxicity using the MTT assay on several cancer cell lines. Results indicated that while some derivatives were effective against cancer cells, they remained non-toxic to normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index.

Mechanistic Insights

Further investigations revealed that the compound may inhibit specific enzymatic pathways critical for bacterial survival and proliferation, making it a candidate for drug development targeting resistant bacterial infections.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares Cycloheptyl-(5-phenyl-furan-2-ylmethyl)-amine with four structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Biological Activity/Notes | Reference |

|---|---|---|---|---|---|

| This compound | C₁₈H₂₁NO* | ~267.36 g/mol* | Cycloheptyl, 5-phenyl-furan | Inferred antifungal/antiproliferative | — |

| Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine | C₁₁H₁₇NO | 179.26 g/mol | Cyclopentyl, 5-methyl-furan | No direct activity data; used in synthesis | [5] |

| N-(4-nitrobenzyl)cycloheptanamine | C₁₄H₂₀N₂O₂ | 248.32 g/mol | Cycloheptyl, 4-nitrobenzyl | High density (1.11 g/cm³), high boiling point (392.1°C) | [10] |

| [2-(cyclohex-1-en-1-yl)ethyl][1-(5-methylfuran-2-yl)ethyl]amine | C₁₅H₂₃NO | 233.35 g/mol | Cyclohexenyl, 5-methyl-furan | Potential for enhanced reactivity due to unsaturation | [8] |

Key Differences and Implications

Cycloalkyl Group Size

- Cycloheptyl vs. Cyclopentyl/Cyclohexyl : The larger cycloheptyl group in the target compound increases steric hindrance and lipophilicity compared to cyclopentyl () or cyclohexyl derivatives (). This may enhance membrane permeability in biological systems but reduce solubility in aqueous media [8].

Furan Substituents

- 5-Phenyl vs. 5-Methyl : The phenyl group in the target compound introduces greater aromaticity and electron-withdrawing effects compared to methyl substituents. This could enhance binding to hydrophobic pockets in target enzymes, as observed in antifungal thiophene derivatives ().

Physical and Chemical Properties

- Nitrobenzyl Derivatives : N-(4-nitrobenzyl)cycloheptanamine () has a high boiling point (392.1°C) and density (1.11 g/cm³), attributed to the nitro group’s polarizability. The target compound’s phenyl group may similarly increase melting/boiling points compared to methyl-substituted analogs [10].

Preparation Methods

Reductive Amination of 5-Phenyl-furan-2-carbaldehyde

The most widely documented method involves reductive amination between 5-phenyl-furan-2-carbaldehyde and cycloheptylamine. This one-pot reaction proceeds via imine intermediate formation, followed by hydrogenation of the C=N bond.

Reaction Conditions

-

Solvent : Ethanol or methanol.

The exothermic imine formation necessitates controlled aldehyde addition to prevent thermal runaway. Semibatch operation, where the aldehyde is titrated into a preheated amine-catalyst mixture, limits byproducts like aldol adducts. Post-reaction, phase separation isolates the organic layer, which is distilled to ≥98% purity.

Nucleophilic Substitution of 2-(Chloromethyl)-5-phenylfuran

An alternative route employs 2-(chloromethyl)-5-phenylfuran reacting with cycloheptylamine under basic conditions:

Optimization Insights

-

Base : Potassium carbonate outperforms weaker bases (e.g., triethylamine) by minimizing elimination side reactions.

-

Challenges : Competing Hoffmann elimination necessitates anhydrous conditions.

Catalytic System Optimization

Palladium-Based Hydrogenation Catalysts

The US8034978B2 patent underscores Pd/C’s superiority in reductive amination due to its tolerance to heterocyclic substrates. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 6 wt% (moist) | Maximizes H₂ uptake |

| H₂ Pressure | 25–50 bar | Prevents over-reduction |

| Stirring Speed | 300–1200 rpm | Enhances mass transfer |

Deactivation occurs via sulfur poisoning or pore blockage, necessitating fresh catalyst batches for each run.

Alternative Catalysts

-

Raney Nickel : Requires higher pressures (70–100 bar) but offers cost savings for large-scale production.

-

Rhodium on Alumina : Effective for sterically hindered amines but prone to furan ring hydrogenation.

Reaction Engineering and Process Design

Semibatch Reactor Configuration

Adopted to manage exotherms and improve selectivity:

-

Charge cycloheptylamine and catalyst.

-

Pressurize with H₂ to 10 bar, heat to 100°C.

-

Incrementally add aldehyde over 1–5 hours, maintaining T < 160°C.

-

Hold at completion until conversion exceeds 95%.

Advantages :

-

Limits aldehyde concentration, suppressing aldol condensation.

Purification and Characterization

Distillation and Phase Separation

Crude product separates into organic (amine) and aqueous (H₂O, catalyst fines) phases. Fractional distillation under reduced pressure (0.1–0.5 bar) isolates the amine at 180–190°C.

Analytical Validation

-

GC-MS : Confirms absence of residual aldehyde (<0.1%).

-

NMR : δ 1.40–1.70 (m, cycloheptyl), δ 6.30–7.60 (aromatic, furan).

Industrial-Scale Considerations

Cost Drivers

-

Catalyst Recycle : Pd/C’s high cost justifies recovery via filtration and acid washing.

-

Solvent Recovery : Ethanol distillation achieves >90% reuse.

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes for producing Cycloheptyl-(5-phenyl-furan-2-ylmethyl)-amine with high purity?

Synthesis typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or coupling strategies. Key steps include:

- Cycloheptylamine activation : Reacting cycloheptylamine with 5-phenylfuran-2-carbaldehyde under controlled pH (e.g., acidic conditions) to form an imine intermediate.

- Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the secondary amine .

- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve >95% purity.

Critical parameters: Temperature (25–60°C), solvent selection (e.g., THF or dichloromethane), and catalyst choice (e.g., Pd/C for hydrogenation) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of analytical techniques:

Q. What strategies mitigate solubility and stability challenges of this compound in aqueous systems?

Q. What preliminary biological screening assays are recommended for this compound?

- Antifungal activity : Follow protocols from analogous cycloheptyl-thiophene derivatives (e.g., Candida albicans inhibition assays, MIC range: 2–64 µg/mL) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How does the electronic configuration of the furan ring influence the compound’s reactivity in cross-coupling reactions?

The 5-phenyl-furan moiety exhibits electron-rich aromaticity, enabling:

- Suzuki-Miyaura coupling : Reactivity with aryl halides (e.g., Pd(OAc)₂, K₂CO₃, DMF, 80°C) to introduce substituents at the furan 4-position .

- Electrophilic substitution : Nitration or sulfonation at the furan 3-position due to directing effects of the phenyl group .

Computational insights: DFT calculations show HOMO localization on the furan oxygen, favoring nucleophilic attack .

Q. How can contradictory biological activity data (e.g., antifungal vs. cytotoxicity) be resolved?

- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to distinguish specific activity from non-specific toxicity .

- Target profiling : Use chemoproteomics (e.g., affinity chromatography) to identify off-target interactions .

- Structural analogs : Compare activity of derivatives lacking the cycloheptyl group to isolate pharmacophoric elements .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to fungal lanosterol 14α-demethylase (CYP51) using AutoDock Vina. Key residues: Tyr118, Phe228 .

- MD simulations : Assess stability of ligand-protein complexes (e.g., GROMACS, 100 ns trajectories) .

- QSAR models : Coramine derivatives’ logP and polar surface area with antifungal potency (R² > 0.85 in training sets) .

Q. How can the compound’s stability under physiological conditions be quantified?

Q. What strategies enable selective functionalization of the cycloheptyl group?

- Directed C–H activation : Use Pd catalysts with bulky ligands (e.g., t-BuXPhos) to functionalize the cycloheptyl β-position .

- Photocatalysis : Visible-light-mediated alkylation via radical intermediates (e.g., Ir(ppy)₃, alkyl iodides) .

Q. How do steric effects from the cycloheptyl group impact reaction kinetics in catalytic systems?

- Kinetic studies : Compare reaction rates of cycloheptyl vs. cyclopentyl analogs in Pd-catalyzed couplings. Observed rate decreases (~30%) correlate with increased steric hindrance .

- Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) to quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.